3-Hmg anhydride
Description
Contextualization within Biochemical and Organic Chemistry Research
In the field of biochemistry, 3-hydroxy-3-methylglutaric anhydride (B1165640) is primarily recognized for its direct relationship with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA). caymanchem.combertin-bioreagent.comglpbio.com HMG-CoA is a vital intermediate in the mevalonate (B85504) pathway, a fundamental metabolic route responsible for the biosynthesis of cholesterol and other isoprenoids. nih.gov The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, is the rate-limiting step in this pathway and a major target for cholesterol-lowering drugs. nih.govwikipedia.org Consequently, 3-HMG anhydride serves as a convenient and essential starting material for the in vitro synthesis of HMG-CoA, enabling detailed studies of the kinetics and inhibition of HMG-CoA reductase. caymanchem.comnih.gov
From an organic chemistry perspective, 3-hydroxy-3-methylglutaric anhydride is a versatile building block. Its cyclic structure contains a reactive anhydride functional group and a tertiary alcohol, providing multiple sites for chemical modification. This allows for the synthesis of a variety of derivatives with potential biological activities. The anhydride can be readily opened by nucleophiles to introduce new functional groups, making it a valuable starting point for the creation of complex molecules. nih.gov
Overview of Research Significance and Historical Perspectives
The significance of 3-hydroxy-3-methylglutaric anhydride in research is intrinsically linked to the historical quest to understand and control cholesterol biosynthesis. The groundwork for its importance was laid in the mid-20th century with the elucidation of the cholesterol synthesis pathway. As the pivotal role of HMG-CoA and the regulatory function of HMG-CoA reductase became apparent, the need for reliable methods to synthesize HMG-CoA for research purposes grew.
A notable advancement in this area was reported in 1969 by Louw, Bekersky, and Mosbach, who described an improved method for the chemical synthesis of HMG-CoA. nih.gov Their work highlighted the use of precursors like this compound to produce this crucial biochemical intermediate. This facilitated further research into the mechanisms of cholesterol regulation and the search for inhibitors of HMG-CoA reductase.
A landmark in the application of 3-hydroxy-3-methylglutaric anhydride in organic and medicinal chemistry came in 1985. A study by Baran, J.S., and colleagues detailed the use of this compound as a starting material to synthesize a novel class of HMG-CoA reductase inhibitors. nih.gov They prepared a series of 3-alkyl-3-hydroxyglutaric acids and demonstrated their potential as hypocholesterolemic agents. This research underscored the value of this compound as a scaffold for developing new therapeutic compounds.
The table below summarizes the key properties of 3-hydroxy-3-methylglutaric anhydride:
| Property | Value |
| Chemical Formula | C₆H₈O₄ |
| Molar Mass | 144.12 g/mol |
| CAS Number | 34695-32-4 |
| Appearance | White to off-white solid |
| Synonyms | Dicrotalic anhydride, HMG anhydride |
Further detailed research findings have solidified the importance of this compound. The work by Baran and his team involved the synthesis of a series of 3-alkyl-3-hydroxyglutaric acids with varying alkyl chain lengths. nih.gov Their findings, summarized in the table below, indicated that the inhibitory activity against HMG-CoA reductase was dependent on the length of the alkyl chain, with optimal activity observed for derivatives with 13-16 carbon atoms. nih.gov
| Compound | Alkyl Group | IC₅₀ (µM) for HMG-CoA Reductase Inhibition |
| 3-n-Dodecyl-3-hydroxyglutaric acid | C₁₂H₂₅ | >100 |
| 3-n-Tridecyl-3-hydroxyglutaric acid | C₁₃H₂₇ | 80 |
| 3-n-Tetradecyl-3-hydroxyglutaric acid | C₁₄H₂₉ | 60 |
| 3-n-Pentadecyl-3-hydroxyglutaric acid | C₁₅H₃₁ | 50 |
| 3-n-Hexadecyl-3-hydroxyglutaric acid | C₁₆H₃₃ | 70 |
This research demonstrated the utility of 3-hydroxy-3-methylglutaric anhydride as a versatile starting material for creating libraries of compounds for structure-activity relationship studies, a fundamental practice in modern drug discovery.
Structure
2D Structure
3D Structure
Properties
CAS No. |
34021-48-2 |
|---|---|
Molecular Formula |
C6H8O4 |
Molecular Weight |
146.12 g/mol |
IUPAC Name |
4-hydroxy-4-methyl(414C)oxane-2,6-dione |
InChI |
InChI=1S/C6H8O4/c1-6(9)2-4(7)10-5(8)3-6/h9H,2-3H2,1H3/i6+2 |
InChI Key |
UWOCHZAKVUAJQJ-ZQBYOMGUSA-N |
SMILES |
CC1(CC(=O)OC(=O)C1)O |
Isomeric SMILES |
C[14C]1(CC(=O)OC(=O)C1)O |
Canonical SMILES |
CC1(CC(=O)OC(=O)C1)O |
Synonyms |
3-HMG anhydride 3-hydroxy-3-methylglutaric anhydride |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Chemical Reactivity and Derivatization Pathways
The chemical reactivity of 3-methylglutaric anhydride (B1165640) is primarily governed by the electrophilic nature of its carbonyl carbons, which are readily attacked by nucleophiles. This section details its key derivatization pathways.
Hydrolysis to Carboxylic Acid Derivatives (e.g., 3-Methylglutaric Acid)
Acid anhydrides, including 3-methylglutaric anhydride, are known to react readily with water in a process called hydrolysis. This reaction involves the nucleophilic attack of a water molecule on one of the carbonyl carbons of the anhydride ring. This attack leads to the opening of the anhydride linkage, resulting in the formation of two molecules of the corresponding carboxylic acid libretexts.orglongdom.orgjove.comresearchgate.net.
For 3-methylglutaric anhydride, the hydrolysis reaction yields 3-methylglutaric acid:
C₆H₈O₃ (3-Methylglutaric anhydride) + H₂O → C₆H₁₀O₄ (3-Methylglutaric Acid)
This reaction is often quite rapid and can occur even in the presence of atmospheric moisture. Consequently, samples of 3-methylglutaric anhydride may gradually hydrolyze, leading to contamination with 3-methylglutaric acid, which can affect the purity and reactivity of the anhydride libretexts.orgresearchgate.net.
Nucleophilic Acyl Substitution Reactions with Biological Nucleophiles (e.g., Amino Groups)
3-Methylglutaric anhydride, like other acid anhydrides, undergoes nucleophilic acyl substitution reactions with various nucleophiles, including those found in biological systems, such as amino groups present in amines libretexts.orglongdom.orgjove.comlibretexts.orgchemistrysteps.com. These reactions are fundamental for the synthesis of amides.
The reaction with a primary amine can be represented as:
(RCO)₂O + R'NH₂ → RCONH R' + RCOOH
In this context, RCO represents the acyl group derived from the anhydride. For the reaction to proceed efficiently, two molar equivalents of the amine are often employed. One equivalent acts as the nucleophile, while the second acts as a base to neutralize the carboxylic acid byproduct. This neutralization prevents the protonation of the amine nucleophile, which would render it non-nucleophilic libretexts.org. This pathway is significant for creating amide bonds, which are prevalent in peptides and proteins.
General Reactivity Studies of Anhydrides in Organic Synthesis
Acid anhydrides, including cyclic variants like 3-methylglutaric anhydride, are versatile reagents in organic synthesis due to the electrophilic nature of their carbonyl carbons libretexts.orglongdom.orgjove.com. They serve as effective acylating agents, capable of transferring an acyl group to various nucleophiles.
The reactivity of anhydrides is comparable to that of acyl halides, though generally less potent libretexts.orgjove.comchemistrysteps.com. The core reaction mechanism involves nucleophilic attack followed by the elimination of a carboxylate leaving group libretexts.orgjove.com. Cyclic anhydrides, such as 3-methylglutaric anhydride, can exhibit enhanced reactivity compared to their acyclic counterparts, partly due to ring strain fiveable.me.
While acyclic anhydrides typically result in the loss of one acyl group as a leaving group, leading to lower atom efficiency, cyclic anhydrides can sometimes offer better atom economy in specific reactions, such as the formation of half-esters or half-amides libretexts.orgjove.comwikipedia.org. The efficiency of these reactions can be further improved through the use of catalysts, such as N,N-dimethylaminopyridine (DMAP), which forms a more reactive acylpyridinium intermediate wikipedia.org.
Anhydrides are employed in a wide array of transformations, including Friedel-Crafts acylation of aromatic rings, esterification (alcoholysis), and amidation (aminolysis) libretexts.orglongdom.orgjove.comchemistrysteps.com. They can also be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride libretexts.orgjove.comchemistrysteps.com.
Table 1: Key Reactivity of 3-Methylglutaric Anhydride
| Reaction Type | Nucleophile | Product(s) | Byproduct(s) | General Reaction Scheme |
| Hydrolysis | Water (H₂O) | 3-Methylglutaric Acid (2 molecules) | - | (RCO)₂O + H₂O → 2 RCOOH |
| Aminolysis (Amide Formation) | Primary Amine (R'NH₂) | Amide (RCONH R') | Carboxylic Acid (RCOOH) | (RCO)₂O + R'NH₂ → RCONH R' + RCOOH |
| Nucleophilic Acyl Substitution (General) | Nucleophile (Nuc) | Acylated Product | Carboxylic Acid | (RCO)₂O + Nuc-H → RCO-Nuc + RCOOH |
Table 2: Properties of 3-Methylglutaric Anhydride
| Property | Value | Source |
| IUPAC Name | 4-methyloxane-2,6-dione | thermofisher.com |
| Molecular Formula | C₆H₈O₃ | thermofisher.comnist.gov |
| Molecular Weight | 128.13 g/mol | thermofisher.comnist.gov |
| CAS Registry Number | 4166-53-4 | nist.govsigmaaldrich.com |
| Melting Point | 40-45 °C (lit.) | thermofisher.comsigmaaldrich.com |
| Boiling Point | 180-182 °C/25 mmHg (lit.) | sigmaaldrich.com |
| Appearance (Form) | Low melting crystalline solid | thermofisher.com |
| Assay | ≥96.0 % (Thermo Scientific), 98% (Sigma) | thermofisher.comsigmaaldrich.com |
List of Compounds Mentioned:
3-Hmg anhydride (3-methylglutaric anhydride)
3-Methylglutaric Acid
Amine (general)
Primary amine
Secondary amine
Amide
Carboxylic acid
Water
Alcohol
Ester
Acetic anhydride
DMAP (N,N-dimethylaminopyridine)
Acyl halide
Carboxylate ion
Chloride ion
Biological Significance and Metabolic Interplay
Role in Key Metabolic Pathways
HMG-CoA plays a crucial role in two major metabolic pathways: the mevalonate (B85504) pathway and the broader context of Coenzyme A (CoA) metabolism.
Interconnection with the Mevalonate Pathway and Isoprenoid Biosynthesis
The mevalonate pathway, also known as the isoprenoid pathway, is essential for the synthesis of a vast array of biomolecules, including cholesterol, steroid hormones, vitamin K, and coenzyme Q10 wikipedia.orgfrontiersin.org. This pathway begins with acetyl-CoA. Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with a third acetyl-CoA molecule to produce HMG-CoA wikipedia.orgresearchgate.netwikipedia.org. HMG-CoA is then converted to mevalonate by the enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which is the rate-limiting and a key regulatory step in this pathway wikipedia.orgfrontiersin.orgwikipedia.orgmolbiolcell.orgnih.govnih.gov. Mevalonate is subsequently processed through a series of enzymatic reactions to yield isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks for all isoprenoids wikipedia.org. The significance of this pathway is underscored by its role in cellular processes ranging from gene expression to signal transduction frontiersin.org.
Function as a Precursor or Intermediate in Coenzyme A Metabolism
Coenzyme A (CoA) is a vital cofactor synthesized from L-cysteine, ATP, and pantothenic acid (vitamin B5) imrpress.com. CoA functions as a carrier of acyl groups, forming thioester bonds with various molecules, including acetyl, propionyl, succinyl, and 3-hydroxy-3-methylglutaryl groups imrpress.com. HMG-CoA itself is a key intermediate in CoA metabolism, directly participating in the synthesis of mevalonate and also playing a role in ketogenesis. In the mitochondria, HMG-CoA synthase 2 (HMGCS2) catalyzes the formation of HMG-CoA from acetoacetyl-CoA and acetyl-CoA, a critical step in the production of ketone bodies, which serve as an alternative energy source during fasting imrpress.comelifesciences.org. The subsequent cleavage of HMG-CoA by HMG-CoA lyase yields acetyl-CoA and acetoacetate, marking the final step in ketogenesis and leucine (B10760876) catabolism elifesciences.orguniprot.orgnih.govoup.comresearchgate.net.
Involvement in Leucine Metabolism and Associated Biochemical Dysfunctions
HMG-CoA is a central intermediate in the catabolism of leucine, one of the essential branched-chain amino acids. Disruptions in this pathway can lead to significant metabolic disorders.
Formation and Fate within the Leucine Catabolism Pathway
The catabolism of leucine involves a series of enzymatic steps that ultimately lead to the formation of HMG-CoA oup.comnewenglandconsortium.org. After initial transamination and dehydrogenation, leucine is converted to 3-methylcrotonyl-CoA, then to 3-methylglutaconyl-CoA, and finally to HMG-CoA through the action of 3-methylglutaconyl-CoA hydratase (AUH) oup.commdpi.comnih.govresearchgate.net. In normal physiological conditions, HMG-CoA is subsequently cleaved by HMG-CoA lyase into acetyl-CoA and acetoacetate, which can then enter the citric acid cycle or be used for ketone body synthesis, respectively uniprot.orgnih.govresearchgate.net.
Deficiencies in enzymes within the leucine catabolism pathway, such as HMG-CoA lyase (HMGCL) or 3-methylglutaconyl-CoA hydratase (AUH), lead to the accumulation of HMG-CoA and related intermediates newenglandconsortium.orgmdpi.com. This accumulation can result in primary 3-methylglutaconic aciduria, where 3-methylglutaconic acid is excreted in the urine mdpi.com.
Contribution to the Acetyl CoA Diversion Pathway and Mitochondrial Energy Metabolism
In certain inborn errors of metabolism (IEMs) that affect mitochondrial structure or function, such as Barth Syndrome, a condition characterized by compromised mitochondrial energy metabolism, acetyl-CoA can be diverted from the normal tricarboxylic acid (TCA) cycle mdpi.combarthsyndrome.orghealthmatters.ionih.govresearchgate.net. This diversion leads to the de novo synthesis of 3-methylglutaconyl-CoA (3MGC-CoA) from acetyl-CoA via a pathway termed the "acetyl CoA diversion pathway" barthsyndrome.orghealthmatters.ionih.gov. This pathway involves enzymes like thiolase, HMG-CoA synthase 2, and 3-methylglutaconyl-CoA hydratase (AUH) barthsyndrome.orgnih.gov. The accumulation of 3MGC-CoA, which can then be converted to 3-methylglutaconic acid (3MGC acid), is observed in these conditions, known as secondary 3MGC aciduria mdpi.comresearchgate.net. This process is thought to occur when mitochondrial energy metabolism is impaired, leading to a buildup of reduced cofactors that inhibit TCA cycle enzymes, thereby redirecting acetyl-CoA barthsyndrome.org.
Post-Translational Protein Modification: Protein 3MGCylation
Recent research has identified a novel post-translational modification involving 3-methylglutaconyl moieties, termed protein 3MGCylation nih.govresearchgate.netbarthsyndrome.orgsciprofiles.com. The intermediate trans-3-methylglutaconyl-CoA (3MGC-CoA), which is unstable, can isomerize to cis-3MGC-CoA. This cis-isomer can then undergo intramolecular cyclization to form cis-3MGC anhydride (B1165640) nih.govbarthsyndrome.org. This reactive anhydride can react with lysine (B10760008) side chains of proteins, leading to covalent attachment of the 3MGC group nih.govresearchgate.netbarthsyndrome.org. This non-enzymatic protein modification has been observed in vitro and in vivo, particularly in studies involving HMG-CoA lyase knockout mice nih.govresearchgate.netsciprofiles.com. While the precise physiological significance of protein 3MGCylation is still under investigation, it is hypothesized that it may affect metabolic pathway flux or enzyme activity and could contribute to the phenotypic features observed in inborn errors of metabolism associated with 3MGC aciduria nih.govbarthsyndrome.orgsciprofiles.com. Sirtuin 4, an NAD+-dependent deacylase, has been identified as an enzyme capable of reversing protein 3MGCylation by catalyzing the release of 3MGC moieties from acylated proteins mdpi.combarthsyndrome.org.
Compound Name Table
| Common Name/Abbreviation | Full Chemical Name |
| HMG-CoA | 3-Hydroxy-3-methylglutaryl-CoA |
| 3MGC-CoA | 3-Methylglutaconyl-CoA |
| HMGCL | 3-Hydroxy-3-methylglutaryl-CoA Lyase |
| AUH | 3-Methylglutaconyl-CoA Hydratase |
| HMGR | 3-Hydroxy-3-methylglutaryl-CoA Reductase |
| HMGCS2 | 3-Hydroxy-3-methylglutaryl-CoA Synthase 2 (Mitochondrial) |
| 3MGC acid | 3-Methylglutaconic acid |
| Acetyl-CoA | Acetyl-Coenzyme A |
| Acetoacetyl-CoA | Acetoacetyl-Coenzyme A |
| Mevalonate | (R)-Mevalonate |
| IPP | Isopentenyl pyrophosphate |
| DMAPP | Dimethylallyl pyrophosphate |
| CoA | Coenzyme A |
| HMG | High Mobility Group (proteins) |
Non-Enzymatic Acylation of Protein Lysine Residues by 3-HMG Anhydride
This compound is a potent acylating agent that can react with the ε-amino groups of lysine residues on proteins. This reaction is predominantly non-enzymatic, occurring spontaneously due to the inherent reactivity of the anhydride ring nih.govchemrxiv.orgnih.gov. The process often begins with the formation of trans-3-methylglutaconyl-CoA (trans-3MGC CoA) from HMG-CoA, which can then isomerize to cis-3MGC CoA. This isomer is poised for intramolecular cyclization, yielding cis-3MGC anhydride and releasing free CoA mdpi.comresearchgate.netmdpi.comnih.gov. The resulting cis-3MGC anhydride can then directly acylate protein lysine residues, forming a stable ε-N-3-hydroxy-3-methylglutaryllysine (Khmg) adduct nih.govchemrxiv.orgnih.gov. This non-enzymatic acylation mechanism explains the widespread distribution of these modifications, even in the absence of specific acyltransferase enzymes chemrxiv.org. Studies have shown that HMG-CoA itself can undergo intramolecular catalysis to form a reactive anhydride intermediate, which then modifies proteins nih.govnih.gov. The reactivity of HMG-CoA towards protein acylation is significantly higher than that of acetyl-CoA, partly due to the formation of this anhydride intermediate nih.govfrontiersin.org.
Enzymatic Deacylation Mechanisms (e.g., Role of Sirtuin 4)
While the acylation by this compound is largely non-enzymatic, the removal of these acyl groups from proteins is an enzymatic process. Sirtuin 4 (SIRT4), an NAD⁺-dependent deacetylase, has been identified as a key enzyme responsible for the deacylation of 3-methylglutaryl (3-MG) and 3-methylglutaconyl (3MGC) modified proteins chemrxiv.orgmdpi.commdpi.com. SIRT4 can remove the 3-HMG moiety from proteins, yielding cis-3MGC acid as a product mdpi.commdpi.com. Research suggests that different stereoisomers of these modifications may be recognized and processed differently by deacylase enzymes, highlighting the complexity of post-translational modification regulation chemrxiv.org.
Investigation of Protein 3MGCylation in Cellular and Subcellular Contexts
Investigations into protein 3MGCylation have revealed its presence across various cellular compartments. Proteins modified by HMG-CoA, leading to HMGylation (or 3MGCylation), have been identified in the cytosol and nucleus, indicating a broad cellular distribution chemrxiv.orgnih.gov. This widespread presence is consistent with the non-enzymatic nature of the modification, which is not restricted by the localization of specific acyltransferase enzymes chemrxiv.org. Proteomic studies have been instrumental in identifying a wide array of proteins that undergo HMG-CoA-mediated acylation, suggesting that this modification plays a role in regulating diverse cellular processes nih.govnih.gov. These studies have identified proteins involved in the tricarboxylic acid cycle, such as malate (B86768) dehydrogenase, as targets of acylation nih.govnih.gov. The precise subcellular localization of specific 3MGCylated proteins is an active area of research, aiming to understand how these modifications influence protein function within different cellular compartments.
Research Models and Systems for Investigating Biological Roles
Understanding the biological roles of this compound and the resulting protein modifications necessitates the use of various research models and biochemical systems.
In Vitro Recombinant Enzyme Assays (e.g., AUH Activity with HMG CoA)
In vitro recombinant enzyme assays are fundamental for dissecting the biochemical pathways involving HMG-CoA and its derivatives. The enzyme 3-methylglutaconyl-CoA hydratase (AUH) plays a central role in the leucine degradation pathway, catalyzing the hydration of trans-3MGC CoA to HMG-CoA mdpi.comresearchgate.netnih.govresearchgate.netuniprot.org. However, under conditions of metabolic dysfunction, AUH can also catalyze the reverse reaction, dehydrating HMG-CoA to trans-3MGC CoA mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. Recombinant AUH assays are used to study this dehydration process and the subsequent formation of reactive intermediates like cis-3MGC anhydride from HMG-CoA mdpi.comresearchgate.netnih.govresearchgate.netnih.gov. These assays, often employing bovine serum albumin (BSA) as a model protein substrate, utilize immunoblotting with specific antibodies (e.g., α-3MGC IgG) to detect and quantify the extent of AUH-dependent protein acylation mdpi.comresearchgate.netnih.govresearchgate.netresearchgate.net. Such experiments help to elucidate the influence of enzyme concentration, substrate concentration, and incubation time on the formation of 3MGCylated proteins nih.govresearchgate.netresearchgate.net. For instance, studies have demonstrated that the rate of HMG-CoA dehydration and subsequent protein acylation increases with AUH concentration and HMG-CoA substrate concentration nih.govresearchgate.netresearchgate.net. Additionally, these assays have been crucial in identifying the formation of cis-3MGC acid from the anhydride intermediate nih.gov.
Biochemical Studies in Cultured Cells and Animal Models
Biochemical studies utilizing cultured cells and animal models provide in vivo context for the roles of this compound and protein 3MGCylation. Research in these systems aims to identify 3MGCylated proteins within cellular environments and to understand the physiological consequences of these modifications. For example, studies involving mouse models of HMG-CoA lyase deficiency have provided evidence for elevated protein HMGylation and 3-methylglutaconyl (MGc)-lysine and 3-methylglutaryl (MG)-lysine modifications, correlating with altered HMG-CoA metabolism nih.gov. These models help in understanding the pathophysiological implications of these reactive metabolites mdpi.com. Furthermore, the identification of SIRT4 as a deacylase involved in removing 3MGC moieties from proteins highlights the dynamic nature of these modifications within living systems mdpi.commdpi.com. Investigations into the cellular localization of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, have also provided insights into the metabolic context where HMG-CoA is generated uniprot.orgresearchgate.netspringernature.comnih.gov. While HMG-CoA reductase is primarily located in the endoplasmic reticulum, some studies suggest dual localization in peroxisomes, indicating complex metabolic channeling researchgate.netnih.gov.
Advanced Analytical Methodologies for Research Application
Chromatographic Separation Techniques
Chromatography offers powerful methods for separating complex mixtures, enabling the isolation, identification, and quantification of specific compounds like 3-HMG anhydride (B1165640).
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds, including organic acids and their metabolites. In the context of 3-HMG anhydride and its related metabolic disorders, such as 3-hydroxy-3-methylglutaric aciduria, GC-MS plays a vital role in profiling urinary organic acids. hmdb.caumich.edunih.govrupahealth.comcapes.gov.br
When analyzing 3-hydroxy-3-methylglutaric acid (the parent acid of the anhydride), derivatization is often required to enhance volatility and thermal stability. Trimethylsilyl (TMS) derivatization is commonly employed, yielding derivatives such as the tri-trimethylsilyl and di-trimethylsilyl forms of 3-hydroxy-3-methylglutaric acid. nih.govcapes.gov.br GC-MS allows for the separation of these derivatives based on their retention times and their subsequent identification and quantification based on their mass spectra. This technique has been instrumental in diagnosing metabolic conditions by identifying elevated levels of specific organic acids, including 3-hydroxy-3-methylglutaric acid and its related metabolites like 3-methylglutaconic acid. umich.edunih.gov The ability of GC-MS to differentiate between isomers, such as the cis-, trans-, and cyclic cis-isomers of 3-methylglutaconic acid, further enhances its diagnostic power. nih.govcapes.gov.br
High-Performance Liquid Chromatography (HPLC) is indispensable for the analysis and purification of less volatile or thermally labile compounds, making it highly suitable for organic acids and their derivatives, including anhydrides. HPLC is employed for analyzing reaction products and purifying synthesized compounds, such as 3-alkyl-3-hydroxyglutaric acids, which are synthesized using this compound. caymanchem.combiomol.comnetascientific.com
HPLC methods can effectively separate and quantify 3-hydroxy-3-methylglutaric acid in biological samples like urine and plasma. mtc-usa.com For instance, a specific HPLC method utilizing a Cogent Diamond Hydride Column with a gradient elution system of water and acetonitrile, employing ammonium (B1175870) formate (B1220265) as a mobile phase additive, has been developed for the sensitive and selective determination of 3-hydroxy-3-methylglutaric acid. Detection is typically achieved via Liquid Chromatography-Mass Spectrometry (LC-MS), often in negative ionization mode, targeting the [M-H]⁻ ion at m/z 161.0455. mtc-usa.com Furthermore, HPLC coupled with various spectroscopic detectors, such as Photodiode Array (PDA) or Mass Spectrometry (MS), is utilized in plant science for identifying marker compounds and analyzing complex extracts, including those containing 3-hydroxy-3-methylglutaric acid derivatives in flavonol acyl glycosides. researchgate.net
Table 1: Representative HPLC Method Parameters for 3-Hydroxy-3-methylglutaric Acid Analysis
| Parameter | Specification | Reference |
| Column | Cogent Diamond Hydride™, 4μm, 100Å, 2.1 x 150 mm | mtc-usa.com |
| Mobile Phase A | DI H₂O / 10 mM Ammonium Formate | mtc-usa.com |
| Mobile Phase B | 95% Acetonitrile / 5% DI Water / 10 mM Ammonium Formate (v/v) | mtc-usa.com |
| Gradient Profile | 0-1 min: 95% B; 1-5 min: 95% B; 5-7 min: 30% B; 7-8 min: 30% B; 8-11 min: 95% B | mtc-usa.com |
| Flow Rate | 0.4 mL/minute | mtc-usa.com |
| Injection Volume | 1 μL | mtc-usa.com |
| Detection | ESI – NEG (Agilent 6210 MSD TOF Mass Spectrometer) | mtc-usa.com |
| Retention Time | ~0.9 minutes (t₀) | mtc-usa.com |
Thin-Layer Chromatography (TLC) is a cost-effective and rapid technique for separating compounds and assessing their purity. It is widely applied in organic chemistry for monitoring reaction progress and for qualitative analysis of mixtures. acs.orgiitism.ac.in For organic acids and anhydrides, specific visualization reagents are employed to detect separated spots.
TLC can be used to monitor the synthesis of anhydrides from carboxylic acids, where the disappearance of the starting material and the appearance of the product can be observed. acs.org Reagents that react with anhydrides or carboxylic acid functional groups are crucial for visualization. For instance, a hydroxylamine (B1172632) hydrochloride/iron(III) chloride reagent system is described for detecting amides, lactones, carboxylic acid esters, and anhydrides. epfl.ch Another method for detecting organic acids involves spraying the TLC plate with a solution of bromocresol green, which yields yellow spots on a blue background. epfl.ch Various solvent systems, often mixtures of polar and non-polar solvents with additives like ammonium hydroxide, are used for the separation of organic acids. core.ac.ukresearchgate.net
Table 2: TLC Visualization Reagents for Organic Acids and Anhydrides
| Reagent/System | Target Compound Class | Visualization Result | Reference |
| Hydroxylamine hydrochloride (Solution 1) + Iron(III) chloride (Solution 2) | Amides, lactones, carboxylic acid esters, anhydrides | Colored spots (specific color depends on reagent 2) | epfl.ch |
| Bromocresol green (0.1g in 500mL ethanol (B145695) + 5mL 0.1M NaOH) | Organic acids | Yellow spots on a blue background | epfl.ch |
| Aniline / o-phthalic acid in n-butanol (saturated with water) | Reducing sugars | Different colors on a colorless background | epfl.ch |
| p-Anisaldehyde in glacial acetic acid + sulfuric acid | Phenols, sugars, steroids, terpenes | Various colors upon heating | epfl.ch |
| Acetone: Water: Chloroform: Ethanol: Ammonium Hydroxide (60:2:6:10:2) + Methyl red/Bromophenol blue indicator | Organic acids (e.g., lactic acid) | Colored spots | researchgate.net |
Spectroscopic Characterization
Spectroscopic techniques provide detailed information about the molecular structure, electronic configuration, and concentration of chemical compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise structure of organic molecules and for monitoring chemical transformations. It provides information about the connectivity and environment of atomic nuclei, particularly ¹H and ¹³C. epfl.ch
For this compound and its related compounds, NMR spectroscopy is crucial for confirming structural identity and for understanding reaction mechanisms. Studies on 3-hydroxy-3-methylglutaric acid have utilized various NMR experiments, including 1D ¹H NMR, ¹³C NMR, DEPT (Distortionless Enhancement by Polarization Transfer), ¹H-¹H TOCSY (Total Correlation Spectroscopy), ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), and ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to fully elucidate their structures. researchgate.netiarc.frbmrb.io For example, ¹³C NMR signals are characteristic for the different carbon atoms within the molecule, including those bearing hydroxyl and methyl groups, as well as the carbonyl carbons of the acid or anhydride functionalities. iarc.frbmrb.io NMR is also employed to monitor the progress of reactions by observing the disappearance of reactant signals and the appearance of product signals. epfl.ch
Table 3: Common NMR Experiments for Structural Elucidation of Organic Compounds
| Experiment Type | Information Provided | Primary Application |
| 1D ¹H NMR | Chemical shifts, integration, splitting patterns of protons | Basic structural identification, purity assessment |
| 1D ¹³C NMR | Chemical shifts of carbon atoms | Carbon backbone identification, functional groups |
| DEPT (90/135) | Distinguishes between CH₃, CH₂, CH, and quaternary carbons | Detailed carbon environment analysis |
| ¹H-¹H TOCSY | Identifies proton spin systems through coupling | Mapping proton connectivity within a molecule |
| ¹H-¹³C HSQC | Correlates directly bonded ¹H and ¹³C nuclei | Assigning ¹H signals to their corresponding ¹³C atoms |
| ¹H-¹³C HMBC | Correlates ¹H and ¹³C nuclei through multiple bonds (2-3 bonds) | Establishing long-range connectivity, confirming structure |
UV/Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of ultraviolet and visible light by a sample. This absorption is directly proportional to the concentration of the analyte, following the Beer-Lambert Law. longdom.orgmeasurlabs.com
UV-Vis spectroscopy can be used to identify and quantify organic compounds, including organic acids, which often possess chromophores that absorb in the UV region. longdom.orghitachi-hightech.com 3-Hydroxy-3-methylglutaric anhydride exhibits a characteristic maximum absorption wavelength (λmax) at 218 nm. biomol.com This property allows for its quantification in solutions by constructing calibration curves based on absorbance measurements at this wavelength. longdom.orghitachi-hightech.com UV-Vis spectroscopy is also valuable for monitoring the progression of chemical reactions, as changes in the concentration of reactants or products can be followed by observing shifts in absorbance or changes in peak intensity over time. measurlabs.com While specific applications for this compound using UV-Vis are less detailed in the literature compared to GC-MS or HPLC, its inherent UV absorption makes it amenable to quantitative analysis and reaction monitoring in suitable experimental setups, particularly when coupled with chromatographic separation. measurlabs.comhitachi-hightech.comagriculturejournals.cz
Theoretical and Computational Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in predicting the geometry, stability, and reactivity of molecules. For cyclic anhydrides, these methods elucidate conformational preferences, reaction pathways, and electronic characteristics that govern their chemical behavior.
Conformational Analysis and Energetic Landscapes
The conformational landscape of glutaric anhydride (B1165640) and its derivatives is influenced by the puckering of the six-membered ring. acs.orgacs.org For glutaric anhydride itself, the ring can adopt various conformations, such as a chair or boat, with the planar conformation of the C–O–C=O–C group introducing significant torsional strain. acs.org The addition of substituents, like the hydroxyl and methyl groups in 3-HMG anhydride, would further influence the conformational equilibrium and the energetic barriers between different forms.
Reaction Mechanism Studies and Transition State Characterization
Theoretical studies on the reactions of cyclic anhydrides, particularly with nucleophiles, provide a framework for understanding the reactivity of this compound. The general mechanism for nucleophilic acyl substitution on an anhydride involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. saskoer.cajove.com This is followed by the departure of the carboxylate leaving group. jove.comfiveable.me
Density Functional Theory (DFT) calculations on the alcoholysis of cyclic meso-anhydrides have shown that the reaction can proceed through either a nucleophilic catalysis or a general base catalysis pathway. nih.gov The general base-catalyzed mechanism, where the catalyst assists the nucleophilic attack by deprotonating the incoming nucleophile, typically has a lower energy barrier. nih.gov In the context of this compound reacting with a nucleophile, a similar competition between pathways would be expected.
The characterization of transition states for the ring-opening of cyclic anhydrides by hydrolysis has been modeled using semi-empirical molecular orbital methods. nih.gov These studies show that the reaction pathway involves the hydrogen bonding of a water molecule to the ring, weakening of the C-O bridging bonds, and subsequent formation of two carboxylic acid groups. nih.gov The activation energies for these processes are influenced by the structure of the anhydride ring. nih.gov For unsymmetrical anhydrides, the regioselectivity of nucleophilic attack is a key question. Theoretical studies on substituted succinic anhydrides suggest that factors like steric hindrance, the "bridging" effect of cations chelating with carbonyl groups, and the ability of the ring to distort to achieve an antiperiplanar arrangement for the attacking nucleophile all play a role in determining which carbonyl group is more reactive. cdnsciencepub.comresearchgate.net
Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, NBO)
The electronic structure of a molecule is key to its reactivity. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution provide insight into nucleophilic and electrophilic sites. For acid anhydrides, the LUMO is typically a π* antibonding orbital localized on the carbonyl groups, making the carbonyl carbons the primary sites for nucleophilic attack. stackexchange.com The HOMO, conversely, is often associated with the lone pairs of the oxygen atoms.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding charge distribution, hyperconjugative interactions, and Lewis structures of molecules. iucr.orgresearchgate.net In carboxylic anhydrides, NBO analysis can quantify the delocalization of electron density from the oxygen lone pairs to the antibonding orbitals of the carbonyl groups, which influences their reactivity. stackexchange.comiucr.org While specific HOMO-LUMO and NBO analyses for this compound are not found in the reviewed literature, studies on similar molecules like butanoic acid derivatives show how these calculations are used to analyze intramolecular charge transfer and reactivity. biointerfaceresearch.com Theoretical investigations on various anhydride derivatives have also utilized these methods to understand their optical properties. dntb.gov.ua
Table 1: Theoretical Data on Related Anhydrides
| Compound/System | Computational Method | Key Finding | Reference |
|---|---|---|---|
| Cyclic meso-anhydrides | DFT | General base catalysis pathway is energetically favored over nucleophilic catalysis for alcoholysis. | nih.gov |
| Succinic Anhydride | SCF ab initio | Nonperpendicular, restricted path of nucleophilic attack on the carbonyl group. | researchgate.net |
| Substituted Succinic Anhydrides | SCF ab initio | Deformation of the ring to a quasi-chair conformation is favored to allow antiperiplanar attack. | cdnsciencepub.com |
| Various Cyclic Anhydrides | AM1 | A linear correlation exists between the C-O asymmetric rocking vibration and the activation energy for hydrolysis. | nih.gov |
Molecular Modeling and Simulation
Molecular modeling and simulation extend theoretical investigations to larger systems and dynamic processes, providing insights into how molecules like this compound might interact with biological macromolecules.
Molecular Dynamics Simulations of this compound Interactions with Biomolecules
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. While no specific MD simulations focusing on this compound were found, related studies provide a basis for what such an investigation might reveal. For instance, MD simulations have been used to study the interaction of various acylated lysines with sirtuin proteins. nih.gov A study on SIRT4, a mitochondrial deacylase, used molecular dynamics to explore the binding of a library of modified lysines. nih.gov
Furthermore, QM/MM (Quantum Mechanics/Molecular Mechanics) studies, which combine the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the larger environment, have been performed on the reduction of 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) by its reductase enzyme. rsc.org These simulations detailed the reaction mechanism and highlighted the importance of specific amino acid residues and hydrogen-bonding networks in stabilizing the transition state. rsc.org A similar approach could be applied to model the reaction of this compound with an enzyme active site, elucidating the dynamics of binding and catalysis.
Docking Studies with Enzymes and Protein Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking studies are frequently used to screen for potential enzyme inhibitors or to understand substrate binding.
Although docking studies specifically with this compound as the ligand are not reported, research on sirtuins provides relevant examples. In a study of SIRT4, docking was used to model the binding of various acylated lysine (B10760008) substrates, including 3-hydroxy-3-methylglutaryl (HMG)-lysine, into the active site. nih.gov The results showed that HMG-lysine was among the most favorably bound substrates, suggesting a good fit within the catalytic pocket. nih.gov Another study on Sirtuin 5 (Sirt5) also employed docking to guide their investigation of inhibitor binding. uni-bayreuth.de These examples demonstrate how docking could be a valuable tool to identify potential protein targets for this compound and to predict its binding mode and affinity. Given that this compound is used to chemically introduce the 3-hydroxy-3-methylglutaryl group onto proteins like BSA for use in enzyme assays, docking could help rationalize the specificity of these modifications. nih.gov
Table 2: Compound Names Mentioned in the Article
| Trivial Name/Acronym | Systematic Name |
|---|---|
| This compound | 3-hydroxy-3-methylglutaric anhydride |
| HMG | 3-hydroxy-3-methylglutaric acid |
| HMG-CoA | 3-hydroxy-3-methylglutaryl coenzyme A |
| SIRT4 | Sirtuin 4 |
| SIRT5 | Sirtuin 5 |
| BSA | Bovine Serum Albumin |
| DFT | Density Functional Theory |
| NBO | Natural Bond Orbital |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| MD | Molecular Dynamics |
| QM/MM | Quantum Mechanics/Molecular Mechanics |
| AM1 | Austin Model 1 |
Intermolecular Interactions and Non-Covalent Bonding Analysis
Non-covalent interactions (NCIs) are fundamental in determining the supramolecular architecture, crystal packing, and biological activity of molecules. mdpi.com In the context of cyclic anhydrides, these interactions, though weaker than covalent bonds, dictate molecular recognition and assembly. mdpi.comnih.gov Computational methods such as Density Functional Theory (DFT), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are powerful tools for characterizing and quantifying these interactions. nih.govresearchgate.netresearchgate.net
Recent computational and crystallographic studies on cyclic anhydrides have highlighted the significant role of specific non-covalent forces, namely halogen bonds and π-hole interactions. researchgate.netweebly.com A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (known as a σ-hole) and a nucleophilic region on another molecule. nih.govacs.org The σ-hole is an area of lower electron density and positive electrostatic potential on the halogen atom, located along the axis of the covalent bond. nih.gov
A comprehensive study of tetrahalophthalic anhydrides (TXPA), where X = Cl, Br, I, provides detailed insight into these interactions. mdpi.com X-ray diffraction and computational analyses revealed the presence of halogen bonds involving the central oxygen atom of the anhydride group (X···O(anhydride)). researchgate.netmdpi.com These interactions were identified in tetrachlorophthalic anhydride (TCPA) and tetrabromophthalic anhydride (TBPA). mdpi.com
Conversely, in tetraiodophthalic anhydride (TIPA), this specific halogen bond was absent. Instead, an interaction between the lone pair of the anhydride's oxygen and the π-hole of an adjacent anhydride ring was observed. researchgate.netmdpi.com A π-hole is a region of positive electrostatic potential located perpendicular to a portion of a molecule's aromatic or π-system framework. acs.orgpolimi.it In TIPA, this is described as a lone pair···π-hole (lp(O)···πh) interaction. mdpi.com
Computational analyses, including molecular electrostatic potential (MEP) surfaces, demonstrated that these X···O(anhydride) and lp(O)···πh contacts are significant in the crystal packing of these compounds. researchgate.net The nature of these interactions can be further elucidated by methods like Symmetry-Adapted Perturbation Theory (SAPT) and Natural Bond Orbital (NBO) analysis. NBO analysis measures charge transfer between orbitals, with the second-order perturbation energy (E(2)) quantifying the strength of the interaction. mdpi.com For the C–X···O halogen bonds in the studied anhydrides, the E(2) values were found to be between 0.5 and 3.8 kcal/mol, indicating a measurable but weak interaction. mdpi.com
Table 1: Geometrical and Energy Parameters of Halogen Bonds in Related Anhydrides
| Anhydride | Interaction Type | Distance (Å) | Sum of vdW Radii (Å) | Interaction Energy (Eint, kcal/mol) | NBO Charge Transfer Energy (E(2), kcal/mol) |
|---|---|---|---|---|---|
| TCPA | C–Cl···O(anhydride) | 3.0373 | 3.27 | -1.2 to -10.8 (range for various HaBs) | 0.5 - 3.8 (range for various HaBs) |
| TBPA | C–Br···O(anhydride) | 3.093 | 3.37 | -1.2 to -10.8 (range for various HaBs) | 0.5 - 3.8 (range for various HaBs) |
| TIPA | lp(O)···πh | 3.057 / 3.127 | 3.22 | -1.2 to -10.8 (range for various HaBs) | N/A |
Data sourced from a computational study on tetrahalophthalic anhydrides. mdpi.com
Solvents are not merely inert media for chemical reactions; they can profoundly influence reaction kinetics, thermodynamics, and the stability of reactants, products, and transition states. rsc.orgnumberanalytics.com For cyclic anhydrides, solvent effects are critical, particularly concerning their stability and reactivity in processes like ring-opening reactions. acs.org Computational chemistry provides essential tools for understanding these complex effects, using both implicit (continuum) and explicit solvent models. researchgate.netchemrxiv.org
The stability and reactivity of an anhydride are directly linked to its interaction with surrounding solvent molecules. rsc.org Polar solvents, for instance, can stabilize charged intermediates or transition states that may form during a reaction, thereby increasing the reaction rate. numberanalytics.com The interaction between the carbonyl (C=O) groups of a cyclic anhydride and the solvent is particularly important. nih.gov Infrared spectroscopy studies, complemented by computational models, have shown that the absorption frequencies of the C=O groups in cyclic dipeptides (which contain amide bonds similar to the anhydride functional group) are sensitive to van der Waals interactions and hydrogen bonding with the solvent. nih.gov
Computational studies on various reactions demonstrate that solvents can influence outcomes through several mechanisms:
Relative Stabilization: Solvents can differentially stabilize the reactant, transition state (TS), and/or product, which alters the free energy barrier of the reaction. rsc.org
Direct Participation: In some cases, solvent molecules can directly participate in the reaction mechanism, opening up alternative pathways. rsc.org
Non-Covalent Interactions: Specific solute-solvent non-covalent interactions, such as hydrogen bonds, can significantly impact the stability of the transition state. researchgate.net For example, in the methanolysis of meso-cyclic anhydrides, C-H∙∙∙O interactions have been shown to stabilize the oxyanion hole in the transition state. researchgate.net
The choice of solvent can thus be a determining factor in the outcome of reactions involving anhydrides. The reactivity of cyclic anhydrides is related to their ring strain, with more strained rings being more susceptible to ring-opening. acs.org A solvent can modulate this inherent reactivity by stabilizing or destabilizing the ground state of the anhydride relative to the transition state for ring-opening. rsc.org For example, a study using DFT calculations on pyrene (B120774) derivatives in different solvents showed that properties like the HOMO-LUMO energy gap, an indicator of chemical reactivity, were influenced by the solvent environment. fudutsinma.edu.ng This highlights the power of computational methods to predict how solvents will affect the electronic structure and, consequently, the reactivity of molecules like anhydrides. fudutsinma.edu.ng
Table 2: Factors Influencing Anhydride Stability and Reactivity in Solution
| Influencing Factor | Mechanism of Action | Effect on Anhydride | Relevant Computational/Theoretical Approach |
|---|---|---|---|
| Solvent Polarity | Stabilization of charged or polar transition states and intermediates. numberanalytics.com | Can increase the rate of reactions, such as ring-opening. numberanalytics.com | Continuum Solvation Models (e.g., PCM), Explicit Solvent Simulations. researchgate.netchemrxiv.org |
| Hydrogen Bonding | Specific solute-solvent H-bonds stabilize the ground or transition state. researchgate.netnih.gov | Affects C=O bond properties and can catalyze reactions by stabilizing key intermediates. nih.govresearchgate.net | DFT with explicit solvent molecules, NBO Analysis, QTAIM. nih.gov |
| Van der Waals Interactions | Contribute to the overall solute-solvent interaction energy. researchgate.net | Affects the stability and Gibbs energy of transition states. researchgate.net | NCI (Non-Covalent Interaction) plots, SAPT analysis. researchgate.netmdpi.com |
| Anhydride Ring Strain | Inherent chemical property related to ring size (e.g., 6-membered rings are more strained than 5-membered). acs.org | Higher strain leads to greater reactivity towards ring-opening. acs.org | DFT energy calculations, Combustion analysis. acs.org |
Future Directions and Emerging Research Avenues
Development of Advanced Synthetic Methodologies for Analogs and Derivatives
The exploration of 3-MG anhydride's biological role is highly dependent on the availability of molecular tools, including stable analogs and functionalized derivatives. Future research will necessitate the development of sophisticated synthetic strategies to create these essential compounds. Established methods for synthesizing the parent 3-methylglutaric anhydride (B1165640), such as the dehydration of the corresponding dicarboxylic acid with acetic anhydride, provide a foundational starting point. orgsyn.org However, creating a diverse library of analogs for use as chemical probes or mechanistic inhibitors requires more advanced and versatile approaches.
Advanced methodologies, such as the mixed anhydride method, offer a promising avenue. This technique, which uses reagents like isobutyl chloroformate, could be adapted to couple modified variants of 3-methylglutaric acid with other molecules, allowing for the introduction of reporter tags or reactive groups. researchgate.net Furthermore, novel catalytic systems, perhaps employing triphenylphosphine (B44618) oxide and oxaloyl chloride, could provide milder and more efficient routes to anhydride formation, preserving sensitive functional groups on derivatives. researchgate.net The goal is to produce a range of analogs—some with altered reactivity to probe binding kinetics and others bearing bioorthogonal handles (e.g., alkynes or azides) for tracking and identifying modified proteins in complex biological systems.
| Synthetic Approach | Reagents | Potential for Analog Synthesis | Key Advantage |
| Direct Dehydration | Acetic Anhydride, Heat | Low; harsh conditions limit functional group tolerance. | Simple, established method for the parent compound. |
| Mixed Anhydride Method | Isobutyl Chloroformate, Triethylamine | High; allows coupling of modified acid precursors. | Versatility in introducing new chemical moieties. |
| Oxaloyl Chloride Promotion | Triphenylphosphine Oxide, Oxaloyl Chloride | Moderate to High; milder conditions may improve tolerance. | High efficiency and can be performed under neutral conditions. researchgate.net |
Elucidation of Novel Metabolic Pathways and Regulatory Mechanisms Involving 3-HMG Anhydride
Recent research has begun to uncover novel metabolic routes that lead to the accumulation of 3-MG anhydride precursors, particularly in the context of mitochondrial dysfunction. A key emerging concept is the "acetyl-CoA diversion pathway". mdpi.comnih.govresearchgate.net In certain inborn errors of metabolism that impair the Krebs cycle or electron transport chain, mitochondrial acetyl-CoA cannot be efficiently oxidized. mdpi.comresearchgate.net This surplus acetyl-CoA is then diverted into a de novo synthesis pathway that produces 3-methylglutaconyl-CoA (3-MGC-CoA) and subsequently 3-methylglutaryl-CoA (3-MG CoA). researchgate.netresearchgate.net
The formation of 3-MG anhydride from 3-MG CoA is a non-enzymatic, intramolecular rearrangement. nih.gov This spontaneous reaction underscores a critical area for future investigation: regulation. While the formation of the anhydride may be unregulated, the biological system has evolved a key mechanism to reverse its effects. The mitochondrial sirtuin, SIRT4, has been identified as an NAD+-dependent deacylase that specifically removes 3-MG and related acyl groups from lysine (B10760008) residues. mdpi.comnih.govnih.gov This discovery reveals a dynamic cycle of protein acylation by 3-MG anhydride and deacylation by SIRT4. Future research will focus on understanding what controls the activity of SIRT4 and how the balance between anhydride formation (driven by metabolic state) and deacylation (driven by SIRT4) regulates mitochondrial protein function.
| Molecule | Role in Pathway | Regulatory Aspect |
| Acetyl-CoA | Primary precursor | Accumulates during mitochondrial dysfunction, initiating the pathway. mdpi.com |
| 3-MG CoA | Direct precursor to the anhydride | Formed via the acetyl-CoA diversion pathway. nih.gov |
| 3-MG Anhydride | Reactive acylating agent | Forms spontaneously via a non-enzymatic reaction. nih.gov |
| SIRT4 | NAD+-dependent deacylase | Removes the 3-MG modification from proteins, reversing the effect. mdpi.comnih.gov |
Advanced Characterization of Protein 3MGCylation Sites and Functional Consequences
A primary frontier in this field is the identification of the specific proteins and lysine residues targeted by 3-MG anhydride and understanding the functional impact of this modification. The covalent attachment of a negatively charged 3-methylglutaryl group to a lysine residue can be expected to alter a protein's structure, charge, and enzymatic activity. Early evidence suggests that enzymes within the leucine (B10760876) metabolism pathway are themselves targets of this modification, hinting at a potential metabolic feedback regulation mechanism. nih.gov
Advanced proteomic techniques are essential for this work. The future of 3MGCylation research will rely heavily on mass spectrometry-based proteomics to map modification sites across the entire mitochondrial proteome. This involves digesting proteins from relevant models (e.g., SIRT4 knockout mice or cells with HMG-CoA lyase deficiency), followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify peptides bearing the specific mass shift corresponding to 3-methylglutarylation. nih.govnih.gov Once specific sites are identified, biochemical and structural biology studies will be required to determine the precise functional consequences, such as changes in enzyme kinetics, protein stability, or protein-protein interactions.
| Step | Technology/Method | Objective |
| 1. Sample Preparation | Isolation of mitochondria from cell/tissue models. | To enrich for the primary location of the metabolic pathway. |
| 2. Protein Digestion | Trypsin or other proteases. | To generate peptides suitable for mass spectrometry analysis. |
| 3. Peptide Analysis | High-Resolution LC-MS/MS. | To identify peptides and detect the specific mass shift of 3MGCylation. nih.gov |
| 4. Data Analysis | Specialized database search algorithms (e.g., xComb). | To pinpoint the exact protein and lysine residue that is modified. nih.gov |
| 5. Functional Validation | In vitro enzyme assays, structural analysis. | To determine how the modification alters the protein's biological function. |
Integration of Omics Technologies (Proteomics, Metabolomics) to Map Anhydride-Related Biology
A holistic understanding of 3-MG anhydride's role requires integrating multiple layers of biological information. The siloed approach of studying only proteins or only metabolites is insufficient to capture the dynamic interplay that governs this pathway. Future research will increasingly rely on the integration of proteomics and metabolomics to build a comprehensive map of anhydride-related biology.
Untargeted metabolomics profiling has already proven to be a highly sensitive tool for detecting the upstream metabolic perturbations, such as the accumulation of 3-methylglutaconic acid, that signal the potential for anhydride formation. nih.govelsevierpure.com By combining this with proteomics, researchers can simultaneously observe the metabolic state that drives anhydride production and the downstream consequences on the proteome. For example, in a model of HMG-CoA lyase deficiency, metabolomics can quantify the buildup of precursors, while proteomics can identify the specific proteins that become 3MGCylated as a result. nih.govmdpi.com This multi-omics approach will be crucial for connecting specific metabolic signatures to functional changes in the cell, providing a systems-level view of the pathology.
| Omics Technology | Research Question Answered | Example Application |
| Metabolomics | What is the metabolic state of the cell? Which precursors are accumulating? | Quantifying elevated 3-methylglutaconic acid and acetyl-CoA in plasma or urine samples from patients with 3-MGA-uria syndromes. nih.govelsevierpure.com |
| Proteomics | Which proteins are modified by the anhydride? Where are the modification sites? | Identifying specific lysine residues on mitochondrial enzymes that are 3MGCylated in response to metabolic stress. |
| Integrated Multi-Omics | How does a specific metabolic perturbation lead to the modification of a specific set of proteins and a functional outcome? | Correlating the levels of acetyl-CoA with the degree of 3MGCylation on key metabolic enzymes to build predictive models of disease. |
Application of Artificial Intelligence and Machine Learning in Predicting Reactivity and Biological Impact
The non-enzymatic nature of protein 3MGCylation presents a significant challenge: what determines which lysine residues are targeted? While proximity to the site of anhydride formation in the mitochondrial matrix is likely a factor, the local chemical environment of each lysine residue also plays a crucial role. Artificial intelligence (AI) and machine learning (ML) offer powerful emerging tools to predict this reactivity and its potential biological impact.
Future research can leverage ML models trained on large datasets of known post-translational modifications. nih.govmdpi.com By inputting protein sequence and structural information, these models can learn the patterns—such as surface accessibility, local charge, and surrounding amino acid motifs—that make a particular lysine a favorable target for acylation. nih.gov Chemical machine learning software, such as Auto3D, which can compute molecular energy and thermodynamic properties, could be adapted to model the specific reaction between 3-MG anhydride and a target lysine, predicting reaction feasibility. cmu.edu Such predictive models would allow researchers to generate hypotheses and prioritize experimental validation, dramatically accelerating the identification of novel protein targets and the functional consequences of their modification.
| AI/ML Application | Input Data | Predicted Output | Research Impact |
| Reactivity Prediction | 3D protein structure, local electrostatic environment, anhydride chemical properties. | The likelihood and rate of a reaction between 3-MG anhydride and a specific lysine. | Understanding the chemical basis of modification site selectivity. |
| Substrate Prioritization | Protein sequence databases, known PTM sites, predicted protein structures. | A ranked list of proteins likely to be targets of 3MGCylation. | Guiding experimental proteomics studies to the most promising candidates. nih.govnih.gov |
| Functional Impact Analysis | Data on protein function, location of modification site relative to active/allosteric sites. | A prediction of whether the modification will inhibit, activate, or have no effect on protein function. | Generating hypotheses for targeted biochemical experiments. |
Rational Design of Chemical Probes for Targeted Biochemical Research
To directly investigate the dynamics of 3MGCylation in living systems, researchers need bespoke chemical tools. The rational design of chemical probes is a cornerstone of chemical biology and represents a critical future direction for this field. acs.org These probes are engineered molecules that mimic a natural substrate but contain additional functionalities for detection or capture.
An ideal "activity-based probe" for 3MGCylation would consist of three key components: a reactive group that mimics 3-MG anhydride, a bioorthogonal handle (like an alkyne or azide) for "click chemistry" attachment of a reporter tag, and potentially a linker. acs.orgmdpi.com When introduced to cells or cell lysates, this probe would covalently label the natural protein targets of 3-MG anhydride. The tagged proteins could then be visualized by attaching a fluorescent dye or enriched for identification by mass spectrometry by attaching biotin. portlandpress.com Furthermore, developing probes that specifically target the deacylase SIRT4 could help to profile its activity in different metabolic states and identify potential therapeutic modulators. nih.govnih.govscispace.commdpi.com
| Probe Component | Function | Example |
| Reactive Group (Warhead) | Covalently binds to the target protein's lysine residues. | An analog of 3-MG anhydride designed for stability and specific reactivity. mdpi.com |
| Bioorthogonal Handle | Allows for specific chemical ligation to a reporter molecule. | Terminal alkyne or azide (B81097) group. mdpi.comportlandpress.com |
| Reporter Tag | Enables visualization or affinity purification of labeled proteins. | Fluorescent dye (e.g., BODIPY) or Biotin. mdpi.com |
Q & A
Q. What are the standard laboratory synthesis routes for 3-Hmg anhydride, and how can its structural integrity be validated?
- Methodological Answer : Synthesis typically involves cyclization of precursor dicarboxylic acids under anhydrous conditions using catalysts like sulfuric acid or acetic anhydride . Post-synthesis, characterization employs Fourier-transform infrared spectroscopy (FTIR) to confirm the anhydride carbonyl stretch (~1850 cm⁻¹ and ~1770 cm⁻¹) and nuclear magnetic resonance (NMR) for structural elucidation. Purity is assessed via gas chromatography (GC) with derivatization, where acetic anhydride may act as an acylating agent to enhance volatility .
Q. What analytical techniques are recommended for determining the purity of anhydrides like this compound?
- Methodological Answer :
- Titration : Acid-base titration using standardized NaOH to quantify unreacted acidic impurities .
- GC/MS : Derivatization with reagents like trimethylsilyl chloride improves detection limits for trace impurities .
- Differential Scanning Calorimetry (DSC) : Measures melting point depression to estimate purity levels .
Advanced Research Questions
Q. How should researchers design experiments to measure the solubility of this compound in organic solvents, and what thermodynamic models best correlate the data?
- Methodological Answer :
- Experimental Design : Use a static equilibrium method with temperature control (e.g., 283.15–328.15 K). Saturate solvents (e.g., methanol, acetonitrile) with the anhydride, filter, and quantify dissolved material via gravimetry or HPLC .
- Data Modeling : The modified Apelblat equation provides superior correlation for temperature-dependent solubility. For example, for 3-chlorophthalic anhydride in methanol:
where , , and are fitted parameters .
- Table: Example Solubility Data (Hypothetical for this compound) :
| Solvent | Temperature (K) | Solubility (mol/kg) |
|---|---|---|
| Methanol | 283.15 | 0.12 |
| Acetonitrile | 298.15 | 0.08 |
| Cyclohexane | 328.15 | 0.03 |
Q. How can contradictions in experimental data on anhydride reactivity (e.g., acylation efficiency) be resolved?
- Methodological Answer :
- Control Experiments : Replicate conditions with standardized reagents (e.g., anhydrous solvents, fixed humidity) to isolate variables .
- Kinetic Studies : Use in situ FTIR or Raman spectroscopy to monitor reaction progress and intermediate formation .
- Statistical Analysis : Apply ANOVA to evaluate significance of observed discrepancies, ensuring sample sizes meet power analysis requirements .
Q. What strategies optimize the use of this compound in environmental applications, such as adsorption material design?
- Methodological Answer :
- Surface Functionalization : Graft this compound onto cellulose via esterification at 80°C for 9 hours to enhance metal ion adsorption (e.g., Ca²⁺, Pb²⁺) .
- Adsorption Testing : Use batch experiments with EDTA titration to quantify ion capacity. Optimize parameters like pH, contact time, and initial ion concentration .
Q. What best practices ensure reproducibility in anhydride-based experiments?
- Methodological Answer :
- Data Logging : Maintain detailed records of solvent batch numbers, humidity levels, and catalyst concentrations .
- Peer Validation : Share protocols with collaborators for independent replication.
- Open Science : Publish raw solubility data (e.g., temperature gradients, solvent purity) alongside processed results .
Key Takeaways for Researchers
- Basic Focus : Prioritize synthesis validation and purity assessment using GC, titration, and spectroscopy.
- Advanced Focus : Leverage thermodynamic modeling (Apelblat equation) for solubility studies and kinetic analyses to resolve reactivity contradictions.
- Ethical Compliance : Adhere to safety protocols for anhydride handling (e.g., acetic anhydride’s corrosive nature) and ensure environmental applications meet regulatory standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
